

Structural Analysis of Tert-butyl 3-iodopyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 3-iodopyrrolidine-1-carboxylate*

Cat. No.: *B1344807*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **tert-butyl 3-iodopyrrolidine-1-carboxylate**, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the available physicochemical and spectroscopic data, details relevant experimental protocols, and presents logical workflows for its synthesis and analysis.

Core Compound Properties

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a heterocyclic organic compound with the molecular formula $C_9H_{16}INO_2$.^[1] It is widely utilized as an intermediate in organic synthesis, particularly for introducing a pyrrolidine moiety into larger molecules.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ INO ₂	PubChem[1]
Molecular Weight	297.13 g/mol	PubChem[1]
IUPAC Name	tert-butyl 3-iodopyrrolidine-1-carboxylate	PubChem[1]
InChI Key	CFTPTQLIAIOWLK-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>CC(C)(C)OC(=O)N1CCC(C1)I</chem>	PubChem[1]
CAS Number	774234-25-2	Ambeed

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **tert-butyl 3-iodopyrrolidine-1-carboxylate**. While specific raw spectral data is not ubiquitously available in public repositories, the following tables summarize the expected and reported data from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.3 - 4.5	m	1H	CH-I
~ 3.4 - 3.8	m	2H	N-CH ₂
~ 3.2 - 3.4	m	2H	N-CH ₂
~ 2.1 - 2.4	m	2H	CH ₂
1.47	s	9H	C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Data

Public databases indicate the availability of ¹³C NMR spectra for this compound.^[1] The expected chemical shifts are outlined below.

Chemical Shift (δ) ppm	Assignment
~ 154	C=O (carbamate)
~ 80	C(CH ₃) ₃
~ 52	N-CH ₂
~ 45	N-CH ₂
~ 38	CH ₂
~ 28	C(CH ₃) ₃
~ 25	CH-I

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (LRMS)

m/z	Interpretation
297.02	[M] ⁺ (Calculated for C ₉ H ₁₆ INO ₂)
241	[M - C ₄ H ₈] ⁺
170	[M - I] ⁺
100	[Pyrrolidine-Boc fragment] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl)

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	298.0301	Data not publicly available

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and structural analysis of **tert-butyl 3-iodopyrrolidine-1-carboxylate**, based on common laboratory practices.

Synthesis of Tert-butyl 3-iodopyrrolidine-1-carboxylate

This protocol is adapted from a documented procedure for the synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[\[2\]](#)

Materials:

- tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Imidazole
- Triphenylphosphine

- Iodine
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate/Hexanes solvent system

Procedure:

- Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add imidazole (1.2 equivalents) and triphenylphosphine (1.2 equivalents) to the stirred solution.
- Slowly add iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure **tert-butyl 3-iodopyrrolidine-1-carboxylate**.

NMR Spectroscopy

This protocol outlines the general steps for acquiring ^1H and ^{13}C NMR spectra.

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or similar)

Sample Preparation:

- Accurately weigh 5-10 mg of the purified **tert-butyl 3-iodopyrrolidine-1-carboxylate**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general procedure for obtaining HRMS data.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

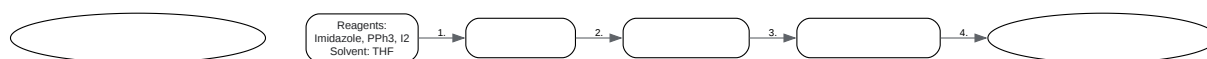
- Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as acetonitrile or methanol. The solvent should be compatible with the ionization technique.

Data Acquisition:

- Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ ions.
- Calibrate the instrument using a known standard to ensure high mass accuracy.
- Process the data to determine the accurate m/z value of the molecular ion and compare it with the theoretical exact mass calculated for the elemental formula $\text{C}_9\text{H}_{16}\text{INO}_2$.

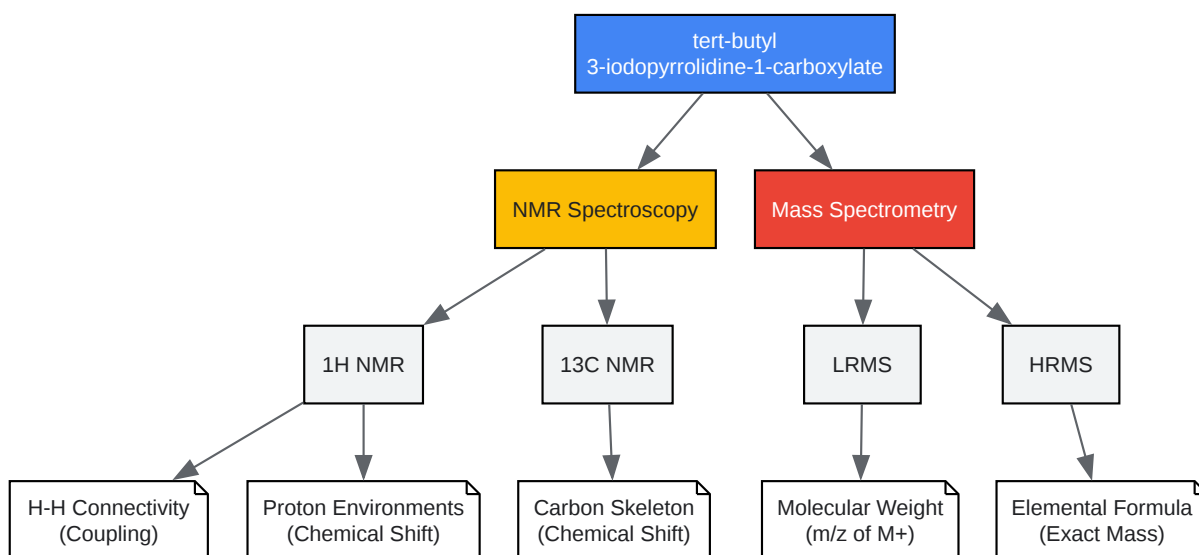
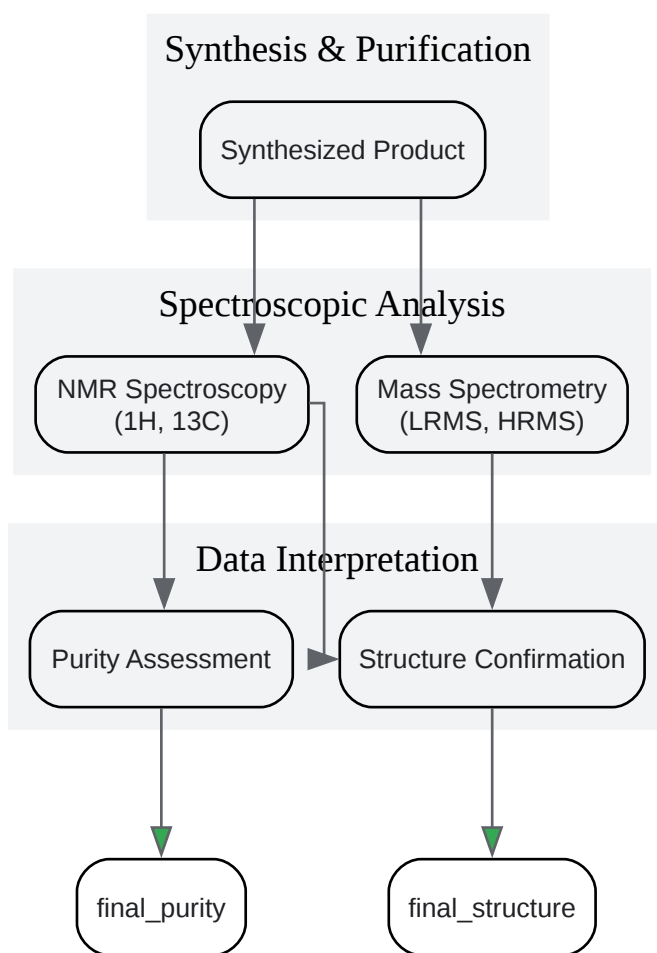
Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of **tert-butyl 3-iodopyrrolidine-1-carboxylate**.



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Caption: Synthetic workflow for **tert-butyl 3-iodopyrrolidine-1-carboxylate**.



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References

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